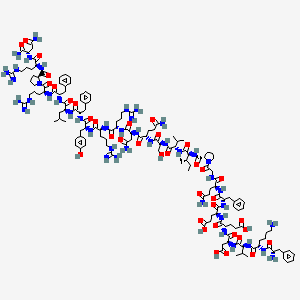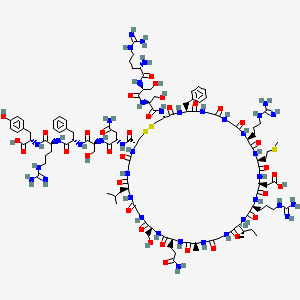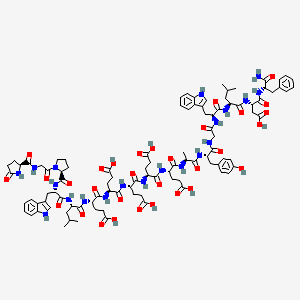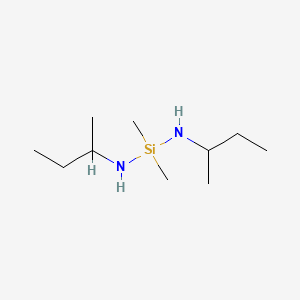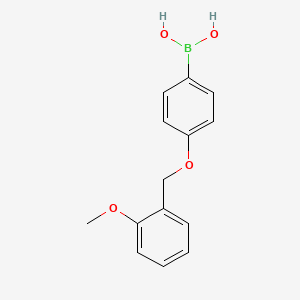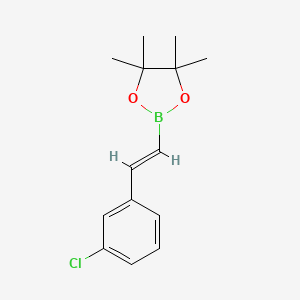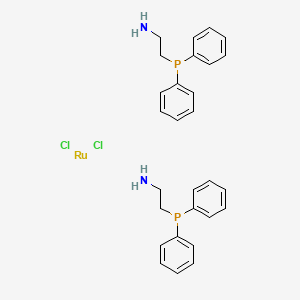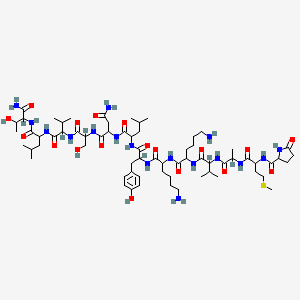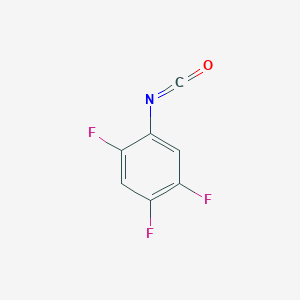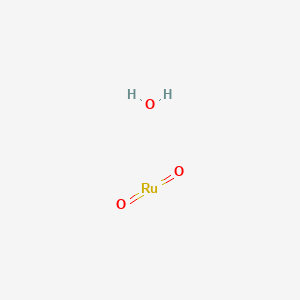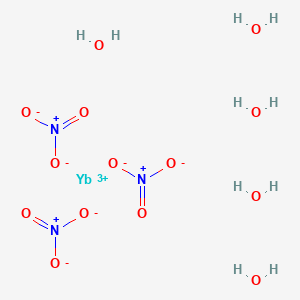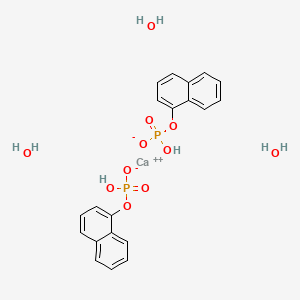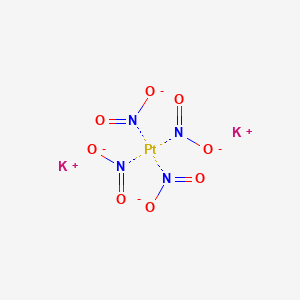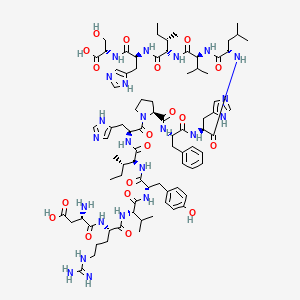
Serine human angiotensin tetradecapeptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Serine human angiotensin tetradecapeptide, also known as Angiotensinogen (AGT), is the sole precursor of all angiotensin peptides . It is generally considered as a passive substrate of the renin–angiotensin system . The regulation and functions of AGT are intricate and have been enhanced by protein structural analysis and animal studies .
Synthesis Analysis
Human AGT has 485 amino acids, including a 33 amino-acid signal peptide . The 10 N-terminal amino acids are cleaved by renin to provide angiotensin I (AngI), which is the source for an array of active angiotensin peptides . AGT is synthesized in the liver, and the plasma AGT concentration reflects mainly this synthesis .Molecular Structure Analysis
AGT is a member of the non-inhibitory serpin (serine protease inhibitor) superfamily . Other members of the serpin family include alpha1 antitrypsin, alpha1 antichymotrypsin and antithrombin III . The N-terminus of AGT, encoding AngI, represents a unique extension compared with other serpin family members .Chemical Reactions Analysis
The renin–angiotensin system (RAS) is pivotal to the regulation of blood pressure and homeostasis of water and sodium through actions of angiotensin II (AngII) . The removal of AngI leaves a protein termed des(AngI)AGT . There is increasing acknowledgment that AGT is more than a mere passive substrate for the RAS .Zukünftige Richtungen
Therapeutic peptides have made great progress in the last decade thanks to new production, modification, and analytic technologies . The development of peptide drugs has become one of the hottest topics in pharmaceutical research . Future research may focus on the development of therapeutic agents targeting host proteases .
Eigenschaften
IUPAC Name |
(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H121N23O19/c1-11-45(9)66(103-74(116)57(30-48-22-24-52(107)25-23-48)97-76(118)64(43(5)6)101-69(111)54(20-16-26-89-82(84)85)93-68(110)53(83)34-63(108)109)79(121)99-60(33-51-37-88-41-92-51)80(122)105-27-17-21-62(105)75(117)96-56(29-47-18-14-13-15-19-47)70(112)95-58(31-49-35-86-39-90-49)71(113)94-55(28-42(3)4)73(115)102-65(44(7)8)77(119)104-67(46(10)12-2)78(120)98-59(32-50-36-87-40-91-50)72(114)100-61(38-106)81(123)124/h13-15,18-19,22-25,35-37,39-46,53-62,64-67,106-107H,11-12,16-17,20-21,26-34,38,83H2,1-10H3,(H,86,90)(H,87,91)(H,88,92)(H,93,110)(H,94,113)(H,95,112)(H,96,117)(H,97,118)(H,98,120)(H,99,121)(H,100,114)(H,101,111)(H,102,115)(H,103,116)(H,104,119)(H,108,109)(H,123,124)(H4,84,85,89)/t45-,46-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,64-,65-,66-,67-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGAGLNDCXHGEL-SDDIQEGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CN=CN5)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H121N23O19 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238813 |
Source


|
| Record name | Serine human angiotensin tetradecapeptide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1733.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Serine human angiotensin tetradecapeptide | |
CAS RN |
91999-74-5 |
Source


|
| Record name | Serine human angiotensin tetradecapeptide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091999745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Serine human angiotensin tetradecapeptide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

